2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol

Description

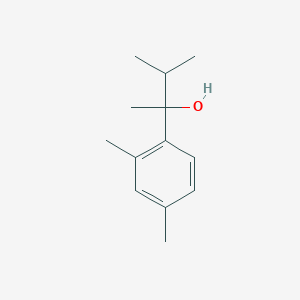

Based on nomenclature and related compounds (e.g., 2-Methyl-3-phenylbutan-2-ol in and -(4-methoxy-3,5-dimethylphenyl)-3,3-dimethylbutan-2-ol in ), the target molecule is a tertiary alcohol featuring a 2,4-dimethylphenyl substituent at the 2-position and a methyl group at the 3-position of the butanol backbone.

Key structural features likely to influence its behavior include:

- Steric hindrance from the dimethylphenyl group and methyl branch, affecting reactivity and solubility.

- Hydrophobicity due to aromatic and alkyl substituents, which may enhance lipid solubility compared to simpler alcohols.

Properties

IUPAC Name |

2-(2,4-dimethylphenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)13(5,14)12-7-6-10(3)8-11(12)4/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWZCNDZFWAMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)(C(C)C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol typically involves the alkylation of 2,4-dimethylphenyl with a suitable alkylating agent under controlled conditions. One common method involves the reaction of 2,4-dimethylphenyl with 3-methyl-2-butanone in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an inert solvent like tetrahydrofuran or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of suitable reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: Formation of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-one.

Reduction: Formation of 2-(2,4-Dimethylphenyl)-3-methylbutane.

Substitution: Formation of this compound derivatives with nitro or halogen substituents.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table compares physical properties of structurally related alcohols, inferred from , and 9:

Key Observations :

- Boiling Points : Aliphatic alcohols like 2-Methyl-3-buten-2-ol (98–99°C) exhibit lower boiling points than aromatic analogs due to weaker intermolecular forces (e.g., absence of π-π stacking) .

- Steric Effects : Bulky substituents (e.g., 3,3-dimethyl in ) may reduce reactivity in nucleophilic substitution or oxidation reactions.

Functional Group Variations and Reactivity

Aromatic Substitution Patterns

- Electron-Donating vs. Withdrawing Groups: 2,4-Dimethylphenyl: Methyl groups are electron-donating, activating the aromatic ring toward electrophilic substitution. This contrasts with trifluoromethyl-substituted analogs (e.g., 2-(2-(trifluoromethyl)phenyl)butan-2-ol in ), where the CF₃ group is electron-withdrawing, deactivating the ring .

Hydroxyl Group Positioning

- Tertiary vs. Primary Alcohols :

Fungicidal Activity (Inferred from )

The dimethylphenyl group in the target compound may mimic these interactions, though methoxy or trifluoromethyl groups () could alter binding affinity .

Solubility and Formulation Challenges

- Lipophilicity: The dimethylphenyl group likely increases logP (octanol-water partition coefficient), complicating aqueous formulation but favoring use in non-polar solvents or emulsifiable concentrates .

- Synergistic Effects: Blending with surfactants (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol in ) could improve solubility in agrochemical formulations .

Biological Activity

2-(2,4-Dimethylphenyl)-3-methyl-butan-2-ol is a tertiary alcohol that has garnered attention for its potential biological activities. This compound possesses a unique structure with significant implications for pharmacological applications, including its interaction with biological targets and its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C13H18O. Its structure features a dimethyl-substituted phenyl group attached to a tertiary alcohol, which influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological responses. The exact mechanisms remain under investigation, but preliminary studies suggest involvement in antioxidant activity and potential anticancer effects .

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of related compounds, indicating that similar structures may exhibit significant radical scavenging abilities. Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Anticancer Potential

In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of cancer cells. For instance, research on alkyl hydroxyl cinnamates showed dose-dependent cytotoxicity against various human cancer cell lines, suggesting that modifications in the structure can enhance biological activity .

Study on Cytotoxicity

A recent investigation assessed the cytotoxic effects of several alkyl-substituted phenolic compounds on human cancer cell lines. The study found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range, indicating significant anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 30.8 |

| Compound B | HepG-2 | 22.6 |

| This compound | Various | TBD |

Mechanistic Insights

Further mechanistic studies indicated that these compounds may induce apoptosis in cancer cells through mitochondrial pathways. The activation of caspases and alterations in mitochondrial membrane potential were observed, reinforcing the potential therapeutic role of such compounds in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.